2,5-二去氧-2,5-亚胺-D-甘露醇

描述

2,5-Dideoxy-2,5-imino-D-mannitol (DDIM) is a novel antiviral drug that inhibits viral replication by inhibiting the viral DNA polymerase . It is also used in the research of type 2 diabetes as an alpha-glucosidase inhibitor, reducing the breakdown and absorption of carbohydrates .

Synthesis Analysis

2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) has been isolated from several natural sources. Many synthetic approaches are available, and many derivatives have been synthesized and their biological activities have been investigated .Molecular Structure Analysis

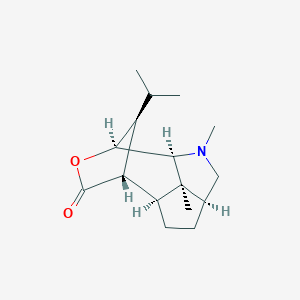

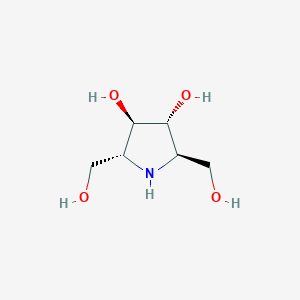

The molecular formula of 2,5-Dideoxy-2,5-imino-D-mannitol is C6H13NO4 . It has 4 defined stereocentres .Chemical Reactions Analysis

2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) has been isolated from several natural sources. Many synthetic approaches are available, and many derivatives have been synthesized and their biological activities have been investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dideoxy-2,5-imino-D-mannitol are as follows :科学研究应用

Type 2 Diabetes Research

This compound acts as an alpha-glucosidase inhibitor , reducing the breakdown and absorption of carbohydrates, which is crucial in the management of type 2 diabetes .

Glycohydrolase Inhibition

It serves as a powerful inhibitor of glycohydrolases, enzymes responsible for cleavage of glycosidic bonds and glycoprotein processing .

Starch and Disaccharide Hydrolysis

The compound targets terminal, non-reducing (1→4)-linked α-D-glucose residues to produce α-glucose, showing substrate selectivity .

Natural Source Isolation

2,5-Dideoxy-2,5-imino-D-mannitol: has been isolated from several natural sources, indicating its presence in various biological systems .

Synthetic Approaches and Derivatives

Many synthetic approaches are available for this compound, and its derivatives have been synthesized to investigate their biological activities .

Enzyme Inhibitor Research

It has utility as a PFP enzyme inhibitor, which is significant in the study of enzyme functions and interactions .

属性

IUPAC Name |

(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYHYHZGDNWFIF-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943312 | |

| Record name | 2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dideoxy-2,5-imino-D-mannitol | |

CAS RN |

59920-31-9, 210115-92-7 | |

| Record name | 2,5-Dideoxy-2,5-imino-D-mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59920-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydroxymethyl-3,4-dihydroxypyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059920319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,5R)-Bis(hydroxymethyl)-(3R,4R)-dihydroxypyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: DMDP primarily functions as a glycosidase inhibitor. [, , , , ] These enzymes catalyze the hydrolysis of glycosidic bonds in carbohydrates. DMDP mimics the structure of the natural sugar substrate and binds to the active site of glycosidases, thereby blocking the enzyme's action. [, , ] This inhibition can disrupt various cellular processes that rely on glycosidases, such as carbohydrate metabolism and glycoprotein processing. [, , ]

A: DMDP demonstrates inhibitory activity against various glycosidases, including β-glucosidases, α-glucosidases, β-galactosidases, and α-L-fucosidases. [, , , , , , ] Notably, its inhibitory profile can vary depending on the specific enzyme and its source. [, , , ] For example, while DMDP effectively inhibits processing α-glucosidase I, it has minimal impact on processing α-glucosidase II. []

ANone: DMDP has the molecular formula C6H13NO4 and a molecular weight of 163.17 g/mol.

ANone: While the provided papers don't delve into specific spectroscopic details, researchers typically characterize DMDP using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods help to confirm the structure, determine purity, and analyze the compound's behavior in various environments.

ANone: The provided research papers primarily focus on the biological activity and synthesis of DMDP. Information regarding its material compatibility and stability under various conditions isn't directly addressed. Further research is needed to explore these aspects.

ANone: DMDP is not generally recognized for having catalytic properties. Its primary mode of action revolves around inhibiting enzymes rather than catalyzing reactions.

ANone: While the provided research papers don't provide detailed information on computational studies concerning DMDP, these techniques are widely used in drug discovery. Researchers could employ molecular docking simulations to understand how DMDP interacts with the active site of various glycosidases. This information can guide the design of more potent and selective inhibitors.

A: Modifications to the DMDP structure can significantly influence its inhibitory potency and selectivity towards different glycosidases. [, , , , ] For instance, N-alkylation of DMDP generally reduces its inhibitory activity against various enzymes, except for α-glucosidase I. [] This suggests that the free nitrogen on the pyrrolidine ring plays a crucial role in binding to most target enzymes. [] Introducing different substituents at the C-1 position of DMDP can either enhance or diminish its inhibitory activity depending on the nature of the modification. [, ]

ANone: The provided research primarily focuses on DMDP's synthesis and biological activity. Data regarding its stability under various conditions and formulation strategies to improve its bioavailability is limited in the provided context.

ANone: The research papers provided primarily focus on the scientific aspects of DMDP, without delving into specific SHE (Safety, Health, and Environment) regulations. As with all chemical compounds, handling DMDP requires adherence to standard laboratory safety procedures and appropriate waste disposal protocols.

ANone: The provided research papers mainly focus on the in vitro activity and structural aspects of DMDP, with limited information on its PK/PD properties. Further studies are needed to determine its absorption, distribution, metabolism, and excretion (ADME) profile, and understand its in vivo activity and efficacy in different animal models.

A: DMDP has demonstrated antihyperglycemic effects in streptozotocin-induced diabetic mice. [] This effect might be partially attributed to its ability to increase plasma insulin levels and enhance glucose-induced insulin release from the pancreas. [] Further research is needed to fully elucidate the mechanism behind its antihyperglycemic action.

ANone: The provided research papers do not specifically address the development of resistance to DMDP. Understanding potential resistance mechanisms and cross-resistance with other glycosidase inhibitors requires further investigation.

ANone: While these aspects are crucial for a comprehensive understanding of DMDP, the provided research papers primarily focus on its synthesis, structure-activity relationship, and inhibitory activity against glycosidases. Further research is necessary to explore these additional aspects thoroughly.

A: DMDP was first isolated from the tropical plant Angylocalyx Pynaertii. [] Since its discovery, research on DMDP has expanded to explore its synthesis, biological activity, and potential therapeutic applications. [] The development of various synthetic routes to DMDP, including those utilizing readily available starting materials like D-mannitol and L-xylose, marks a significant achievement in the field. [, ]

A: Research on DMDP bridges several disciplines, including organic chemistry, biochemistry, and pharmacology. [] Its role as a glycosidase inhibitor makes it a valuable tool in glycobiology research, aiding in the study of carbohydrate-processing enzymes and their functions. [, ] Furthermore, its potential therapeutic applications, particularly in the context of diabetes, highlight the importance of collaborative efforts between chemists, biologists, and clinicians to further explore its therapeutic potential. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)